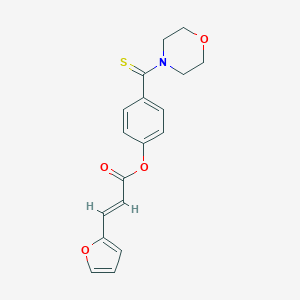
N-(5-nitro-1,3-benzothiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-nitro-1,3-benzothiazol-2-yl)acetamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a nitro group at the 5-position of the benzothiazole ring and an acetamide group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitro-1,3-benzothiazol-2-yl)acetamide can be achieved through several synthetic pathways. One common method involves the reaction of 5-nitro-2-aminobenzothiazole with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired acetamide derivative.
Another approach involves the use of 5-nitro-2-chlorobenzothiazole as a starting material. This compound can be reacted with acetamide in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of starting materials, solvents, and reaction conditions can be optimized to achieve high yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-nitro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reductants like tin(II) chloride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions. For example, it can be hydrolyzed to the corresponding amine using acidic or basic conditions.
Oxidation: The benzothiazole ring can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with Pd/C catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 5-amino-1,3-benzothiazol-2-ylacetamide.
Substitution: 5-nitro-1,3-benzothiazol-2-ylamine.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as a potential antimicrobial and anticancer agent. The nitro group and benzothiazole ring are known to contribute to its biological activity.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology: It may serve as a probe or marker in biological studies due to its unique chemical structure and reactivity.
Industry: The compound can be utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(5-nitro-1,3-benzothiazol-2-yl)acetamide is primarily attributed to its ability to interact with biological targets through its nitro and benzothiazole moieties. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzothiazole ring can bind to specific enzymes or receptors, modulating their activity and contributing to the compound’s overall biological effects.
Comparación Con Compuestos Similares
N-(5-nitro-1,3-benzothiazol-2-yl)acetamide can be compared with other benzothiazole derivatives, such as:
N-{5-chloro-1,3-benzothiazol-2-yl}acetamide: This compound has a chlorine atom instead of a nitro group, which may alter its reactivity and biological activity.
N-{5-nitro-1,3-benzoxazol-2-yl}acetamide: This compound contains a benzoxazole ring instead of a benzothiazole ring, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H7N3O3S |
|---|---|
Peso molecular |
237.24g/mol |
Nombre IUPAC |
N-(5-nitro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H7N3O3S/c1-5(13)10-9-11-7-4-6(12(14)15)2-3-8(7)16-9/h2-4H,1H3,(H,10,11,13) |
Clave InChI |
IZHZYVFQTCKCDH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] |
SMILES canónico |
CC(=O)NC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-11-methyl-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B414702.png)

![N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]-2-thiophenecarboxamide](/img/structure/B414705.png)
![N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B414706.png)
![N-(2-(2-furyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B414707.png)

![Ethyl 2-{[3-cyano-4,6-bis(4-methoxyphenyl)-2-pyridinyl]sulfanyl}acetate](/img/structure/B414712.png)
![N-[2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B414713.png)

![5,5,6-Trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone](/img/structure/B414718.png)
![(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B414720.png)



